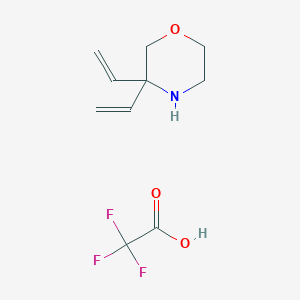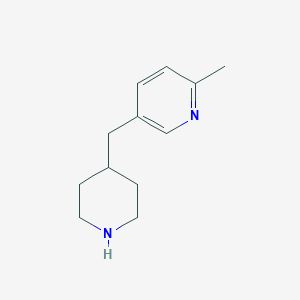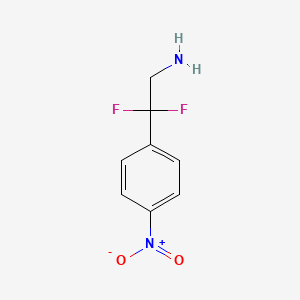
2,2-Difluoro-2-(4-nitrophenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-(4-nitrophenyl)ethan-1-amine is an organic compound characterized by the presence of two fluorine atoms and a nitrophenyl group attached to an ethanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-(4-nitrophenyl)ethan-1-amine typically involves the reaction of 4-nitrobenzaldehyde with difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2,2-Difluoro-2-(4-nitrophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-difluoro-2-(4-aminophenyl)ethan-1-amine.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atoms.
科学的研究の応用
2,2-Difluoro-2-(4-nitrophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,2-difluoro-2-(4-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets. The presence of the nitrophenyl group and fluorine atoms can influence its binding affinity and reactivity with various biological molecules. The compound may interact with enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
2,2-Difluoro-1-(3-nitrophenyl)ethan-1-one: Similar structure but with a ketone group instead of an amine group.
2,2-Difluoro-2-(4-aminophenyl)ethan-1-amine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2,2-Difluoro-2-(4-nitrophenyl)ethan-1-amine is unique due to the combination of its nitrophenyl group and difluoroethylamine backbone. This combination imparts specific chemical properties that can be exploited in various applications, making it distinct from other similar compounds.
特性
分子式 |
C8H8F2N2O2 |
|---|---|
分子量 |
202.16 g/mol |
IUPAC名 |
2,2-difluoro-2-(4-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10,5-11)6-1-3-7(4-2-6)12(13)14/h1-4H,5,11H2 |
InChIキー |
NSCCSIBPICUKRZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(CN)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid](/img/structure/B13524826.png)
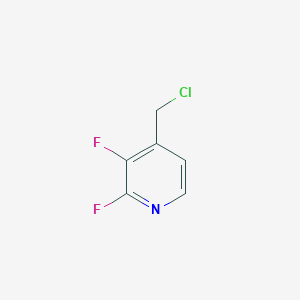
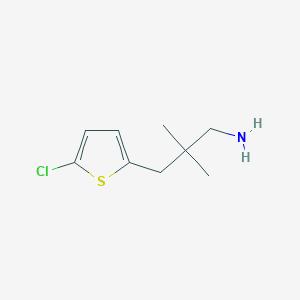
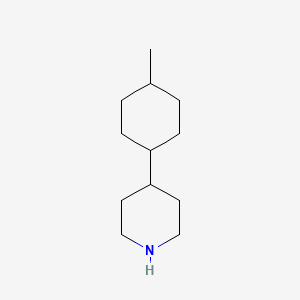
![2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid](/img/structure/B13524874.png)
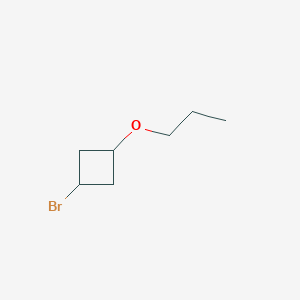
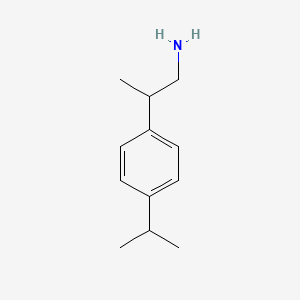
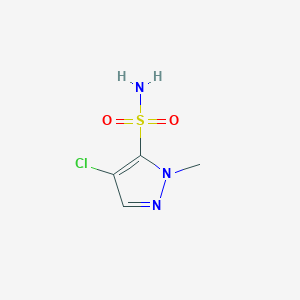
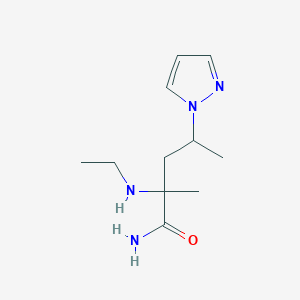
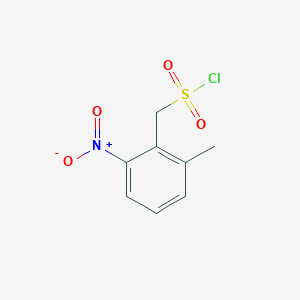
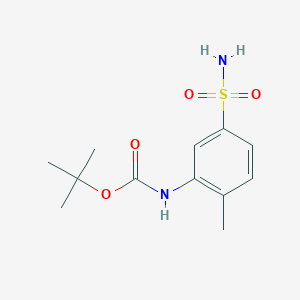
amino}methyl)-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13524884.png)
